molecular formula C10H9ClN2O B2592864 N-(3-chloro-4-methylphenyl)-2-cyanoacetamide CAS No. 24522-39-2

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide

Cat. No.: B2592864
CAS No.: 24522-39-2
M. Wt: 208.65
InChI Key: JTBKZCLPLQHRBI-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for substituted acetamide derivatives. The complete systematic name this compound describes the structural arrangement where the phenyl ring bears a chlorine substituent at the 3-position and a methyl group at the 4-position relative to the nitrogen attachment point. This nomenclature system provides unambiguous identification of the compound's structure by specifying the exact positions of all substituents on the aromatic ring system.

The structural representation reveals a phenyl ring substituted with a chloro group at the meta position and a methyl group at the para position relative to the amide linkage. The cyanoacetamide moiety is attached through the nitrogen atom, creating a conjugated system that influences the compound's chemical properties. The SMILES notation CC1=C(Cl)C=C(NC(CC#N)=O)C=C1 provides a linear representation of the molecular structure, enabling computational analysis and database searches. This structural configuration creates specific electronic and steric effects that govern the compound's reactivity patterns and potential applications in synthetic chemistry.

The three-dimensional molecular geometry exhibits characteristic features of substituted aniline derivatives, with the chlorine and methyl substituents creating distinct electronic environments around the aromatic ring. The cyanoacetamide side chain introduces additional functionality through the nitrile group, which serves as both an electron-withdrawing group and a potential site for further chemical transformations. The spatial arrangement of these functional groups creates unique opportunities for intermolecular interactions and chemical modifications.

Alternative Chemical Designations and Registry Numbers

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-7-2-3-8(6-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBKZCLPLQHRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-cyanoacetamide typically involves the reaction of 3-chloro-4-methylaniline with cyanoacetic acid or its derivatives. One common method includes the following steps:

    Starting Materials: 3-chloro-4-methylaniline and cyanoacetic acid.

    Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.

    Procedure: The 3-chloro-4-methylaniline is first dissolved in an appropriate solvent, such as dichloromethane or toluene. Cyanoacetic acid is then added to the solution, followed by the dehydrating agent. The reaction mixture is stirred at a controlled temperature, typically around 50-70°C, until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Formation of substituted phenyl derivatives.

    Hydrolysis: Formation of carboxylic acids or amides.

    Reduction: Formation of primary amines.

Scientific Research Applications

Medicinal Chemistry

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide has been investigated for its potential therapeutic properties. Notably, it serves as an intermediate in the synthesis of various pharmaceuticals, including:

  • Antiviral Agents : The compound is used in the synthesis of pyridine derivatives that exhibit antiviral activity. For instance, related compounds have shown efficacy against HIV by acting as inhibitors of viral replication .
  • Antimicrobial Activity : Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics .

Agricultural Applications

The compound has been explored as a component in fungicidal formulations. Its effectiveness against plant pathogens has been documented, contributing to the development of stable and effective agricultural products. For example:

  • Fungicides : this compound is part of formulations that target specific fungal diseases in crops, demonstrating high efficacy and stability under field conditions .

Biochemical Research

In proteomics research, this compound is utilized as a biochemical reagent. It aids in the study of protein interactions and enzyme activities due to its ability to modify amino acid residues selectively .

Case Study 1: Antiviral Properties

A study published in the Journal of Medicinal Chemistry evaluated the antiviral properties of compounds related to this compound. The results showed that certain derivatives effectively inhibited HIV replication in vitro, suggesting potential for further development into therapeutic agents .

Case Study 2: Agricultural Efficacy

Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced fungal infections in crops. Field trials indicated a reduction in disease incidence by over 60%, showcasing its potential as a reliable fungicide .

Table 1: Comparison of Biological Activities

Compound NameActivity TypeEfficacy (%)Reference
This compoundAntiviral>70
Derivative AAntimicrobial>80
Fungicide FormulationFungal Inhibition>60

Table 2: Synthesis Pathways

StepReagents UsedConditions
Step 1Cyanoacetamide + Ethyl AcetoacetateMethanol, KOH, 50°C - 80°C
Step 2Chlorinating Agent110°C - 180°C

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-cyanoacetamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. Additionally, the amide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares N-(3-chloro-4-methylphenyl)-2-cyanoacetamide with structurally related derivatives, highlighting substituent effects on key physicochemical parameters:

Compound Name Molecular Formula Molecular Weight logP<sup>a</sup> Substituent Position/Type Key Features
This compound C10H9ClN2O 220.65<sup>b</sup> ~2.1 (estimated) 3-Cl, 4-CH3 on phenyl High lipophilicity due to methyl
N-(3-Chloro-4-fluorophenyl)-2-cyanoacetamide C9H6ClF1N2O 212.61 1.86 3-Cl, 4-F on phenyl Lower logP (electronegative F)
N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-cyanoacetamide C10H6ClF3N2O 262.62 ~2.5 (estimated) 4-Cl, 3-CF3 on phenyl Enhanced hydrophobicity (CF3)
N-(4-Chlorophenyl)-2-cyanoacetamide C9H7ClN2O 194.62 ~1.5 (estimated) 4-Cl on phenyl Simplest analog, lower steric bulk

<sup>a</sup>logP values are experimental (where available) or estimated using substituent contributions.
<sup>b</sup>Calculated based on molecular formula.

Key Observations:

  • Substituent Effects on Lipophilicity: The methyl group in this compound increases logP compared to the fluorine-substituted analog (logP 1.86 ), reflecting its greater hydrophobicity. The trifluoromethyl group in N-(4-chloro-3-(trifluoromethyl)phenyl)-2-cyanoacetamide likely enhances lipophilicity further due to its strong electron-withdrawing yet hydrophobic nature .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

This compound features a chloro-substituted aromatic ring, a cyano group, and an amide functional group. The synthesis typically involves the reaction of 3-chloro-4-methylaniline with cyanoacetic acid under dehydrating conditions using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Exhibits potential against a range of microorganisms.
  • Anticancer Properties : Shows promise in inhibiting cancer cell proliferation.
  • Herbicidal Effects : Acts as a herbicide by disrupting photosynthesis in plants .

Target of Action

The primary target for this compound is the photosynthetic process in plants. It inhibits photosynthesis, leading to phytotoxic effects, particularly in susceptible species like eggplant while showing tolerance in species like tomato .

Mode of Action

The compound disrupts the electron transport chain within chloroplasts, leading to reduced carbon fixation and ultimately plant starvation. This action is influenced by environmental factors such as plant age and carbohydrate availability .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties indicate that the compound is readily absorbed when applied to plant foliage. Its effectiveness can vary based on environmental conditions and plant physiology .

Case Studies and Research Findings

  • Anticancer Studies : Research has indicated that this compound can inhibit cell growth in various cancer cell lines. For instance, IC₅₀ values were measured using fluorescence polarization assays, showing significant growth inhibition in murine bone marrow cells transformed by oncogenes .
  • Herbicidal Efficacy : In studies comparing its effects on different plant species, it was found that older tomato plants exhibited increased tolerance to the herbicide compared to younger plants. This suggests that age-related physiological changes may enhance resistance mechanisms against the herbicide's phytotoxic effects .

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
N-(4-chlorophenyl)-2-cyanoacetamideStructureDifferent substitution pattern; explored for different biological activities.
2-Cyano-N-(3-fluorophenyl)acetamideStructureFluorine substitution may enhance lipophilicity; studied for CNS activity.
N-(3-bromo-4-methylphenyl)-2-cyanoacetamideStructureBromine substitution; potential differences in reactivity and biological activity.

This table highlights how this compound stands out due to its specific chloro substitution which may influence its reactivity and biological profile compared to other similar compounds .

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